2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane
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Overview
Description
2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane, commonly known as Boc-D-OH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a peptide derivative that has been used extensively in scientific research for its unique properties and potential therapeutic applications.
Mechanism Of Action
Boc-D-OH exerts its biological activity by inhibiting the activity of enzymes such as proteases and peptidases. It does so by binding to the active site of the enzyme and preventing substrate binding. This leads to the inhibition of the enzyme's activity, which can have a therapeutic effect in certain diseases.
Biochemical And Physiological Effects
Boc-D-OH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, prevent the replication of viruses, and inhibit the activity of certain enzymes. Additionally, it has been found to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
Boc-D-OH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods, making it a convenient compound for use in experiments. However, its use is limited by its high cost and limited solubility in certain solvents.
Future Directions
There are several future directions for the study of Boc-D-OH. One potential area of research is the development of new derivatives of Boc-D-OH with improved properties and therapeutic applications. Another area of research is the study of the mechanism of action of Boc-D-OH and its interaction with enzymes. Additionally, the potential use of Boc-D-OH in combination with other drugs for the treatment of various diseases could be explored.
Synthesis Methods
Boc-D-OH is synthesized by a multi-step process starting from the commercially available amino acid, L-phenylalanine. The synthesis involves the protection of the amino and hydroxyl groups followed by the coupling of the protected amino acid with the benzyloxycarbonyl-protected amino acid. The final product is then deprotected to yield Boc-D-OH.
Scientific Research Applications
Boc-D-OH has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
properties
CAS RN |
150767-06-9 |
---|---|
Product Name |
2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane |
Molecular Formula |
C30H37N3O5 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
tert-butyl N-[benzyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butyl]amino]carbamate |
InChI |
InChI=1S/C30H37N3O5/c1-30(2,3)38-29(36)32-33(20-24-15-9-5-10-16-24)21-27(34)26(19-23-13-7-4-8-14-23)31-28(35)37-22-25-17-11-6-12-18-25/h4-18,26-27,34H,19-22H2,1-3H3,(H,31,35)(H,32,36)/t26-,27-/m0/s1 |
InChI Key |
QJNMCBADOQXQMJ-SVBPBHIXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Other CAS RN |
150767-06-9 |
synonyms |
2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6 -diphenyl-2-azahexane |
Origin of Product |
United States |
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